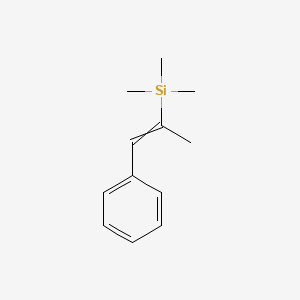

Trimethyl(1-phenylprop-1-en-2-yl)silane

Description

Contextualization of Organosilicon Chemistry within Modern Synthetic Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved from a niche area of study into a cornerstone of modern synthetic science. core.ac.ukpkusz.edu.cn These compounds are noted for their unique properties, including thermal stability, which often differ significantly from their all-carbon counterparts. The field has expanded rapidly, with an average of over 550 papers on the subject being published annually in the last decade, a testament to its growing importance. core.ac.uk Organosilicon compounds are now integral to a wide range of applications, from pharmaceuticals to materials science. Their utility in organic synthesis is particularly noteworthy, where they serve as versatile intermediates and reagents. core.ac.uk

Significance of Vinylsilanes and Styrenylsilanes in Organic Synthesis Methodology

Within the vast family of organosilicon compounds, vinylsilanes—compounds featuring a silicon atom bonded to a carbon-carbon double bond—are of particular importance as synthetic intermediates. pku.edu.cn Their utility stems from the unique electronic properties conferred by the silicon atom, which can influence the reactivity of the double bond. Styrenylsilanes, a subclass of vinylsilanes where the double bond is part of a styrene (B11656) system, are valuable building blocks in organic synthesis. They participate in a variety of chemical transformations, including electrophilic substitution and cross-coupling reactions. The synthesis of vinylsilanes can be achieved through several methods, with the hydrosilylation of alkynes being one of the most direct and atom-economical approaches. researchgate.net

Overview of Research Trajectories for Trimethyl(1-phenylprop-1-en-2-yl)silane

Specific research into this compound is primarily centered on its synthesis and characterization. A key synthetic route to this and structurally similar compounds is the hydrosilylation of the internal alkyne, 1-phenylpropyne. The central challenge in this synthesis is controlling the regioselectivity of the reaction to ensure the trimethylsilyl (B98337) group adds to the desired carbon atom of the double bond. Research has shown that the choice of catalyst, particularly platinum and rhodium complexes, plays a crucial role in determining the isomeric product distribution. core.ac.ukresearchgate.netnih.gov For instance, certain platinum catalysts have been shown to favor the formation of the α-silylated product, which corresponds to this compound, particularly when the phenyl group of the alkyne bears an ortho-substituent. nih.gov

Theoretical Frameworks Guiding Organosilicon Compound Investigation

The investigation of organosilicon compounds like this compound is guided by a combination of experimental and theoretical frameworks. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for understanding the electronic structure, bonding, and reactivity of these molecules. echemi.com Theoretical studies can help to elucidate reaction mechanisms, such as the intricacies of the hydrosilylation of alkynes, by modeling the transition states and intermediates involved. pkusz.edu.cnpkusz.edu.cn These computational approaches provide valuable insights into the factors that control the regio- and stereoselectivity of such reactions, complementing experimental findings.

Structure

3D Structure

Properties

CAS No. |

57266-92-9 |

|---|---|

Molecular Formula |

C12H18Si |

Molecular Weight |

190.36 g/mol |

IUPAC Name |

trimethyl(1-phenylprop-1-en-2-yl)silane |

InChI |

InChI=1S/C12H18Si/c1-11(13(2,3)4)10-12-8-6-5-7-9-12/h5-10H,1-4H3 |

InChI Key |

OUGPKIJNSCTHJB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl 1 Phenylprop 1 En 2 Yl Silane and Its Derivatives

Historical Development of Organosilane Synthesis Pertinent to Unsaturated Systems

The field of organosilicon chemistry dates back to the 19th century, with the first compound containing a silicon-carbon bond, tetraethylsilane, being prepared in 1863. richsilicone.com However, the systematic development of synthetic methods for organosilanes began in the early 20th century. A pivotal contribution was made by Frederic Kipping, who, from 1898 to 1944, extensively utilized Grignard reagents to synthesize a wide array of organosilicon compounds by reacting them with silicon tetrachloride. richsilicone.com This work laid the foundation for many subsequent stoichiometric approaches to C-Si bond formation.

Until the 1940s, the synthesis of organosilanes was often a complex, multi-step process. mdpi.com A major breakthrough was the development of the "direct process" by Eugene G. Rochow and Richard Müller, which allowed for the large-scale, cost-effective production of organochlorosilanes by reacting elemental silicon with alkyl chlorides. mdpi.com This discovery was crucial for the growth of the silicone industry and spurred further research into organosilicon chemistry. mdpi.com

The synthesis of unsaturated organosilanes, particularly vinylsilanes, gained momentum with the advent of more sophisticated synthetic techniques. colab.ws Early methods relied on the adaptation of classical organometallic chemistry, such as the reaction of vinyl-based Grignard or organolithium reagents with chlorosilanes. The development of transition metal-catalyzed reactions, most notably hydrosilylation, in the mid-20th century, represented a paradigm shift, offering a more direct and atom-economical route to vinylsilanes from readily available alkynes and alkenes. sigmaaldrich.comresearchgate.net This catalytic approach has since been extensively refined, with a focus on controlling the regioselectivity and stereoselectivity of the addition of a Si-H bond across unsaturated C-C bonds. researchgate.netscientificspectator.com

Stoichiometric Approaches to Trimethyl(1-phenylprop-1-en-2-yl)silane

Stoichiometric methods for the synthesis of vinylsilanes typically involve the reaction of a pre-formed vinyl organometallic reagent with an electrophilic silicon source, such as a trimethylsilyl (B98337) halide.

The use of Grignard reagents is a classic and reliable method for forming carbon-silicon bonds. libretexts.org The synthesis of this compound via this route would involve the reaction of a vinyl Grignard reagent with trimethylsilyl chloride. The necessary Grignard reagent, (1-phenylprop-1-en-2-yl)magnesium halide, can be prepared by reacting the corresponding vinyl halide (e.g., 2-bromo-1-phenylprop-1-ene) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgwikipedia.org The subsequent addition of trimethylsilyl chloride to this pre-formed organometallic species results in the desired vinylsilane.

The reactivity of the Grignard reagent is highly dependent on the solvent used, with THF generally promoting faster substitution compared to diethyl ether. gelest.com A zinc-catalyzed variant of this reaction, involving the coupling of chlorosilanes with organomagnesium reagents, has also been reported as an effective method for creating a range of tetraorganosilanes under mild conditions. organic-chemistry.org

Table 1: Representative Grignard Reagent-Mediated Silylation This table presents a generalized reaction scheme for the synthesis of this compound using a Grignard reagent. Specific yields and conditions can vary based on the exact substrates and reaction parameters.

| Starting Material | Reagents | Product | Typical Yield (%) |

|---|

Organolithium reagents offer an alternative to Grignard reagents and are often more reactive. wikipedia.org A vinyllithium (B1195746) reagent, (1-phenylprop-1-en-2-yl)lithium, can be generated and subsequently quenched with trimethylsilyl chloride to yield the target compound. There are two primary pathways to generate the necessary vinyllithium species.

The first involves a halogen-metal exchange reaction, where a vinyl halide is treated with an alkyllithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. fiveable.meyoutube.com The second pathway is through the deprotonation of a suitable precursor. For example, a terminal alkyne can be deprotonated with an organolithium reagent to form a lithium acetylide, which can then be used in further synthetic steps. youtube.com For the synthesis of the target vinylsilane, direct deprotonation of an appropriate vinyl C-H bond would be challenging, making the halogen-metal exchange route more practical.

Once formed, the highly nucleophilic vinyllithium reagent readily attacks the silicon center of trimethylsilyl chloride, displacing the chloride to form the C-Si bond. wikipedia.org

Table 2: Representative Organolithium Reagent-Based Silylation This table illustrates a generalized reaction for synthesizing this compound via an organolithium intermediate.

| Starting Material | Reagents | Product | Typical Yield (%) |

|---|

Halogen-metal exchange is a fundamental reaction in organometallic chemistry and is a primary method for preparing vinyl organometallic reagents when direct formation from the metal is difficult. wikipedia.org This reaction is particularly efficient for converting vinyl bromides and iodides into their corresponding organolithium compounds. youtube.comwikipedia.org

In the context of synthesizing this compound, a precursor such as 2-bromo-1-phenylprop-1-ene would be treated with two equivalents of an alkyllithium reagent like tert-butyllithium (B1211817) in a solvent mixture such as THF/ether/pentane at low temperatures. The exchange is typically very fast, even at -78 °C, and effectively transforms the C-Br bond into a C-Li bond. wikipedia.org The resulting vinyllithium species is then trapped in situ with an electrophile, in this case, trimethylsilyl chloride, to afford the final product. The stereochemistry of the double bond is generally retained during the lithium-halogen exchange process. wikipedia.org

Synthesis of Analogs and Functionalized Derivatives of this compound

The synthesis of analogs and functionalized derivatives of this compound allows for the exploration of structure-activity relationships and the development of new materials and reagents. General methods for the functionalization of styrenes and the synthesis of functionalized organosilanes can be adapted for this purpose.

A one-pot synthesis of α-alkyl styrene (B11656) derivatives from readily available natural products like estragole (B85927) and safrole has been reported. nih.gov This method is regioselective and proceeds under transition metal-free conditions, offering a versatile route to a variety of substituted styrenes that could potentially be silylated.

The synthesis of functionalized silylated compounds is also well-established. For example, 1,2,3-triazole appended Schiff base functionalized silanes have been synthesized, demonstrating the possibility of incorporating complex functionalities into organosilane structures. researchgate.net Additionally, a facile one-pot synthesis of 1-(substituted phenyl)-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ketones has been developed, showcasing the integration of a trimethylsilyl group into a functionalized heterocyclic system. researchgate.net

The following table provides examples of synthetic methods for functionalized styrenes and organosilanes.

| Method | Starting Material | Product | Key Features | Reference |

| One-pot rearrangement/alkylation | Estragole/Safrole | α-Alkyl styrene derivatives | Transition metal-free, regioselective | nih.gov |

| Multi-step synthesis | Various precursors | 1,2,3-Triazole appended Schiff base functionalized silanes | Incorporation of complex heterocyclic moieties | researchgate.net |

| One-pot [3+2] cycloaddition | 2-Bromo-1-(substituted phenyl)ketones | 1-(Substituted phenyl)-2-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)ketones | Regioselective, mild conditions | researchgate.net |

Advanced Purification and Isolation Techniques for Organosilanes

The purification and isolation of organosilanes are critical steps to ensure the quality and reactivity of the final products. Common techniques include distillation, chromatography, and crystallization.

Distillation: For volatile and thermally stable organosilanes, distillation is a primary purification method. thieme-connect.de Bulb-to-bulb distillation or fractional distillation under reduced pressure can effectively separate the desired vinylsilane from non-volatile impurities or starting materials. thieme-connect.de Vacuum distillation has been successfully used to separate allyl silanes from isomerized starting materials. nih.gov

Chromatography: Flash column chromatography is a widely used technique for the purification of organic compounds, including organosilanes. orgsyn.org Silica (B1680970) gel is a common stationary phase, and the choice of eluent is crucial for effective separation. orgsyn.org However, the reactive nature of some organosilanes, particularly chlorosilanes and alkoxysilanes, can lead to irreversible binding to the silica gel, resulting in poor recovery. chromatographyonline.com In such cases, alternative stationary phases or passivation of the silica gel may be necessary. Gas chromatography has also been employed for the separation and purification of silanes and chlorosilanes. google.com

Crystallization: For solid organosilanes, crystallization is an effective purification method. The process involves dissolving the crude product in a suitable solvent and allowing the pure compound to crystallize upon cooling or addition of an anti-solvent. The mechanism of organic crystallization can be complex, sometimes involving transient amorphous precursors. nih.gov

Scavenging Technologies: Silica-based scavengers offer a powerful method for removing metal catalysts or organic impurities from reaction mixtures without contaminating the desired product. This heterogeneous purification technique is advantageous due to the ease of separation by filtration. silicycle.com

The table below summarizes various purification techniques for organosilanes.

| Technique | Principle | Applicability | Key Considerations | Reference |

| Distillation | Separation based on boiling point differences. | Volatile and thermally stable organosilanes. | Requires vacuum for high-boiling compounds to prevent decomposition. | nih.govthieme-connect.de |

| Flash Column Chromatography | Separation based on differential adsorption on a stationary phase. | Broad range of organosilanes. | Potential for irreversible binding of reactive silanes to silica gel. chromatographyonline.com | orgsyn.org |

| Crystallization | Formation of a solid crystalline phase from a solution. | Solid organosilanes. | Solvent selection is critical for efficient crystallization. nih.gov | nih.gov |

| Scavenging | Use of functionalized silica to bind and remove impurities. | Removal of metal catalysts and organic impurities. | Heterogeneous nature allows for easy separation by filtration. silicycle.com | silicycle.com |

Advanced Spectroscopic and Structural Elucidation of Trimethyl 1 Phenylprop 1 En 2 Yl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural determination of Trimethyl(1-phenylprop-1-en-2-yl)silane, offering precise information about the hydrogen, carbon, and silicon atomic environments.

¹H NMR Spectroscopic Analysis of Aliphatic and Aromatic Protons

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the phenyl group are expected to appear in the downfield region, typically between δ 7.0 and 7.5 ppm, as complex multiplets due to spin-spin coupling.

The vinylic proton, attached to the carbon-carbon double bond, would likely resonate as a singlet or a narrow multiplet in the region of δ 5.5-6.5 ppm. The chemical shift is influenced by the silicon and phenyl substituents. The methyl protons on the propenyl group are expected to produce a singlet at approximately δ 1.8-2.2 ppm. The nine equivalent protons of the trimethylsilyl (B98337) (TMS) group are predicted to give a sharp singlet at a characteristic upfield position, typically around δ 0.0-0.3 ppm, due to the electropositive nature of the silicon atom.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.0 - 7.5 | Multiplet | 5H |

| Vinylic (=CH) | 5.5 - 6.5 | Singlet | 1H |

| Allylic Methyl (C=C-CH₃) | 1.8 - 2.2 | Singlet | 3H |

| Trimethylsilyl (Si(CH₃)₃) | 0.0 - 0.3 | Singlet | 9H |

¹³C NMR Spectroscopic Analysis of sp², sp³, and sp³-Silicon-Bound Carbons

The ¹³C NMR spectrum provides further structural detail by revealing the chemical environment of each carbon atom. The sp² carbons of the phenyl ring are expected to show multiple signals in the aromatic region, from approximately δ 125 to 140 ppm. The quaternary ipso-carbon of the phenyl ring, attached to the double bond, will likely be found at the lower field end of this range.

The two sp² carbons of the vinyl group are predicted to have distinct chemical shifts. The carbon atom bearing the silicon group (C-Si) is expected to resonate around δ 140-150 ppm, while the other vinyl carbon attached to the phenyl and methyl groups would likely appear in the δ 120-130 ppm region. The sp³ carbon of the allylic methyl group is anticipated to have a chemical shift in the range of δ 15-25 ppm. The three equivalent carbons of the trimethylsilyl group will produce a single, sharp signal in the upfield region, typically between δ -2 and 2 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 125 - 140 |

| Vinylic (C-Si) | 140 - 150 |

| Vinylic (C-Ph) | 120 - 130 |

| Allylic Methyl (C=C-CH₃) | 15 - 25 |

| Trimethylsilyl (Si(CH₃)₃) | -2 - 2 |

²⁹Si NMR Spectroscopic Characterization of the Silicon Center

The ²⁹Si NMR spectrum is a valuable tool for characterizing the silicon center of organosilane compounds. For this compound, a single resonance is expected, indicative of the single silicon environment. The chemical shift for tetracoordinated silicon in vinylsilanes typically falls within a known range. For this compound, the ²⁹Si chemical shift is predicted to be in the range of δ -5 to -15 ppm relative to tetramethylsilane (B1202638) (TMS). This upfield shift is characteristic of silicon atoms bonded to sp²-hybridized carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For instance, it would confirm the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms, such as the vinylic proton to its sp² carbon and the methyl protons to their respective sp³ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity of the molecule. For example, correlations would be expected between the trimethylsilyl protons and the vinylic carbon bonded to the silicon, as well as between the allylic methyl protons and the two vinylic carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Identification of Silicon-Carbon, Carbon-Carbon Double Bond, and Aromatic Ring Vibrations

The IR and Raman spectra of this compound are expected to exhibit several characteristic absorption bands.

Silicon-Carbon (Si-C) Vibrations: The stretching and bending vibrations of the Si-C bonds in the trimethylsilyl group are expected to produce strong bands in the IR spectrum. The Si-C stretching vibrations typically appear in the region of 1250 cm⁻¹ and 840 cm⁻¹.

Carbon-Carbon Double Bond (C=C) Vibration: The stretching vibration of the C=C double bond in the propenyl group is expected to give rise to a band of medium intensity in the region of 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: The phenyl group will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations will also be present in the fingerprint region (below 900 cm⁻¹), which can provide information about the substitution pattern of the benzene (B151609) ring.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=C Stretch (Vinyl) | 1600 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| Si-C Stretch | ~840 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry is a critical technique for the unambiguous confirmation of a compound's elemental composition. For this compound (C12H18Si), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would then be compared to the calculated theoretical mass. A very small mass difference, typically in the range of parts per million (ppm), would confirm the elemental formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, identifying characteristic fragments resulting from the cleavage of specific bonds within the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

Should single crystals of this compound be successfully grown, X-ray crystallography would offer the most definitive three-dimensional structural information in the solid state. This powerful technique would allow for the precise determination of various molecular parameters.

Precise Determination of Bond Lengths (Si-C, C=C, C-C) and Bond Angles

X-ray diffraction analysis would yield precise measurements of all bond lengths and angles within the molecule. This data is fundamental to understanding the geometry and bonding characteristics. Below is a hypothetical table of expected bond lengths and angles, which would be populated with experimental data from a crystallographic study.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| Si-C(sp3) | Data not available | C(phenyl)-C=C | Data not available |

| Si-C(vinyl) | Data not available | C=C-Si | Data not available |

| C=C | Data not available | C-Si-C | Data not available |

| C(vinyl)-C(phenyl) | Data not available | ||

| C(vinyl)-C(methyl) | Data not available |

Conformational Analysis and Stereochemical Features

The crystallographic data would reveal the preferred conformation of the molecule in the solid state. This includes the dihedral angles between the phenyl ring and the vinylsilane moiety, which would indicate the degree of planarity or twist in the molecule. The stereochemistry around the double bond (E/Z configuration) would be unambiguously determined.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would also illuminate how individual molecules of this compound pack together in the crystal lattice. This would identify any significant intermolecular interactions, such as van der Waals forces or potential weak C-H···π interactions, which govern the solid-state architecture.

Gas-Phase Structural Studies (e.g., Electron Diffraction, Rotational Spectroscopy)

Gas-phase techniques like electron diffraction or rotational spectroscopy could provide information on the molecular structure free from the influence of crystal packing forces. These studies would be valuable for comparing the intrinsic molecular geometry with that observed in the solid state, potentially revealing subtle conformational differences.

Chiroptical Spectroscopy for Optically Active Derivatives (if applicable)

This compound itself is not chiral. However, if a chiral derivative were to be synthesized, chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would be essential. These methods would provide information on the absolute configuration and conformational preferences of the chiral molecule in solution.

Reactivity and Mechanistic Investigations of Trimethyl 1 Phenylprop 1 En 2 Yl Silane

Reactivity of the Silicon-Carbon Bond

The bond between silicon and a vinylic carbon atom is a key feature of Trimethyl(1-phenylprop-1-en-2-yl)silane, influencing many of its chemical transformations. This bond is characterized by its relative stability and its susceptibility to cleavage under specific conditions, often driven by the electronic nature of the vinyl group.

The silicon-carbon (Si-C) bond in vinylsilanes is notably stable under neutral conditions but can be cleaved by various electrophilic and nucleophilic reagents. wikipedia.org A primary pathway for Si-C bond cleavage in compounds like this compound is initiated by electrophilic attack on the carbon-carbon double bond. nih.goveveryscience.com This process, often termed protodesilylation when the electrophile is a proton, involves the formation of a carbocation intermediate β to the silicon atom. everyscience.comwikipedia.org This β-carbocation is significantly stabilized by the silyl (B83357) group through a phenomenon known as σ-π conjugation or hyperconjugation. everyscience.comwikipedia.org The subsequent nucleophilic attack on the silicon atom results in the cleavage of the Si-C bond and the formation of a new bond between the electrophile and the carbon atom. nih.gov

Electrophilic Attack: An electrophile (E⁺) adds to the α-carbon of the vinylsilane (the carbon not bearing the silyl group).

Carbocation Stabilization: A carbocation is formed on the β-carbon, stabilized by the adjacent C-Si bond.

Nucleophilic Cleavage: A nucleophile (Nu⁻) attacks the silicon center, leading to the extrusion of the silyl group and formation of the final substituted alkene.

While "silicon extrusion" can refer to processes where a silicon atom is removed from a cyclic system, in the context of acyclic vinylsilanes, it generally describes the loss of the silyl group during a reaction. elkem.com The cleavage of the Si-C bond can also be achieved under oxidative conditions, for instance, using hydrogen peroxide in the presence of a fluoride (B91410) source, which transforms the vinylsilane into a corresponding ketone or aldehyde after initial epoxidation. nih.govthieme-connect.com

Strategies to prevent unwanted Si-C bond cleavage, particularly in the synthesis of organosilica materials, have been investigated, highlighting the factors that influence the bond's stability, such as the position of the silyl group and the presence of metal ions. rsc.org

Direct nucleophilic attack at the silicon atom of an unstrained vinylsilane is generally challenging due to the stability of the Si-C bond. wikipedia.org However, such reactions can be facilitated, particularly with highly activating nucleophiles like fluoride ions. mcgill.castackexchange.com The high affinity of silicon for fluoride is a key driver for these reactions. stackexchange.com

The silicon atom in this compound is electrophilic and can be targeted by strong nucleophiles. The generation of silicon nucleophiles, often through the reaction of chlorosilanes with alkali metals or the cleavage of disilanes, underscores the possibility of forming new bonds at the silicon center. wiley-vch.de In the context of substitution, a sufficiently strong nucleophile can displace one of the methyl groups or, under more forcing conditions, the vinyl group itself. However, reactions involving the vinyl group typically proceed via initial interaction with the π-system, as described in the previous section.

The coordination number of the silicon can change during these reactions, with penta- and hexa-coordinate silicon intermediates being proposed. nih.gov Activation of the silicon-carbon bond via these higher-coordinate species can make the bond more susceptible to cleavage. nih.gov

| Reagent Type | Typical Outcome at Si-C Bond | Mechanistic Feature |

| Electrophiles (e.g., H⁺, Br⁺) | Cleavage (Electrophilic Substitution) | β-Carbocation stabilization by silicon. everyscience.comwikipedia.org |

| Strong Nucleophiles (e.g., F⁻) | Cleavage (Nucleophilic Attack at Si) | High Si-F bond affinity. mcgill.ca |

| Oxidants (e.g., H₂O₂/KF) | Oxidative Cleavage | Formation of higher-coordinate silicon species. nih.gov |

| Weak Nucleophiles | Generally no reaction | Stability of the unstrained Si-C bond. wikipedia.org |

Reactivity of the Phenylprop-1-en-2-yl Unsaturated Moiety

The carbon-carbon double bond in this compound is the primary site of reactivity for a wide range of transformations, including additions and cycloadditions. Its reactivity is modulated by the electronic effects of both the phenyl group and the trimethylsilyl (B98337) group.

As previously mentioned, electrophilic additions are a cornerstone of vinylsilane chemistry. wikipedia.org The trimethylsilyl group exerts a powerful directing effect. In the case of this compound, electrophilic attack will occur at the carbon atom bearing the phenyl group (the β-carbon relative to silicon) to form a carbocation on the carbon atom bearing the silyl group (the α-carbon). This regioselectivity is opposite to what is typically observed for vinylsilanes, where the electrophile adds to the α-carbon. everyscience.com This reversal is due to the powerful stabilizing effect of the phenyl group, which can delocalize the positive charge of a benzylic carbocation.

However, the more common pathway in related systems is the attack at the terminal carbon, leading to a β-silyl stabilized carbocation, which is a very favorable interaction. everyscience.comwikipedia.org Kinetic studies on similar systems, such as trans-β-(trimethylsilyl)styrene, show that the β-silyl effect may not be fully active in the transition state, making some vinylsilanes less nucleophilic than their non-silylated counterparts. researchgate.netnih.gov Conversely, an α-silyl group, as in H₂C=C(CH₃)(SiMe₃), enhances the reactivity compared to propene, though the stabilization is weaker than that of an α-methyl group. researchgate.netnih.gov

These reactions are highly stereospecific, generally proceeding with retention of the alkene geometry. chemtube3d.commcgill.ca This is explained by the rotation of the C-Si bond to align with the empty p-orbital of the intermediate carbocation, followed by the departure of the silyl group from a position close to where the electrophile added. wikipedia.org

The double bond of vinylsilanes is susceptible to radical addition reactions. uit.norsc.org Studies have shown that radicals, such as the trichloromethyl radical, can add to alkenylsilanes. rsc.orgacs.org The regioselectivity of radical addition to this compound would be influenced by the formation of the most stable radical intermediate. Addition of a radical to the carbon bearing the silyl group would generate a benzylic radical, which is highly stabilized by resonance.

Furthermore, silyl-substituted styrenes can undergo radical polymerization. The presence of substituents on the styrene (B11656) monomer significantly affects the polymerization rate. cmu.edu Electron-withdrawing groups tend to increase the rate of polymerization. cmu.edu The trimethylsilyl group's electronic effect in this context would influence the reactivity of the monomer and the stability of the propagating radical. The polymerization of styrene and its derivatives can be initiated by common radical initiators like azoisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which generate radicals that add to the double bond, creating a new, resonance-stabilized benzylic radical that propagates the polymer chain. libretexts.org Anionic polymerization of silyl-substituted styrenes and butadienes is also a well-established method for creating polymers with controlled architectures. acs.orgmdpi.comacs.org

| Initiator Type | Reaction Type | Key Intermediate |

| Radical Initiator (e.g., AIBN) | Radical Polymerization | Resonance-stabilized benzylic radical. libretexts.org |

| Alkyl Radicals | Radical Addition | Stable radical adduct. uit.no |

| Anionic Initiator (e.g., n-BuLi) | Anionic Polymerization | Carbanionic species. mdpi.com |

Vinylsilanes can participate as dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.govdocumentsdelivered.comacs.org The presence of the silyl group can influence the reactivity and selectivity of the cycloaddition. Silyl-substituted 1,3-butadienes are known to be useful building blocks in these reactions. rsc.org

In the context of this compound, the molecule would act as the dienophile. Styrene itself is often a reluctant diene in Diels-Alder reactions due to the energy cost of disrupting its aromaticity, but it can act as a dienophile. researchgate.netnih.gov The reactivity of the double bond in this compound would be compared to styrene. The electronic nature of the trimethylsilyl group, being weakly electron-donating or releasing through hyperconjugation, could affect the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby influencing the reaction rate with a given diene. wikipedia.org The stereochemical outcome of such reactions, particularly the endo/exo selectivity, is known to be subtly dependent on the substitution pattern of both the diene and the dienophile. nih.gov

Iron-catalyzed [2+2] and [4+2] cross-cycloadditions of vinylsilanes with 1,3-dienes have also been reported, proceeding through metallacycle intermediates. nih.gov This demonstrates that transition metal catalysis can open up different cycloaddition pathways for vinylsilanes.

Silicon-Directed Reactivity in Organic Transformations

The presence of the trimethylsilyl group on the vinylic framework of this compound is a critical determinant of its reactivity. The interaction between the carbon-silicon (C-Si) bond and the adjacent π-system directs the outcomes of various organic transformations.

Peterson Olefination and Related Elimination Reactions

The Peterson olefination is a fundamental reaction in organic synthesis that utilizes α-silyl carbanions to convert carbonyl compounds into alkenes. The reaction proceeds through a β-hydroxysilane intermediate, which can undergo stereospecific elimination under either acidic or basic conditions to yield E or Z alkenes. acs.orgresearchgate.netacs.org While this compound is not a direct precursor for the classical Peterson olefination, the principles of β-elimination of a silyl group are central to its reactivity.

In reactions where an electrophile adds to the double bond of this compound, a carbocationic intermediate is formed. If a nucleophile subsequently attacks the silicon atom, or if a base is present, elimination of the trimethylsilyl group can occur. This process is analogous to the second step of the Peterson olefination. The stereochemical outcome of such eliminations is dictated by the reaction conditions. Acid-catalyzed eliminations typically proceed via an anti-elimination pathway, whereas base-induced eliminations favor a syn-elimination mechanism. wikipedia.org

Rearrangement Reactions Involving Vinylic and Allylic Silanes

Rearrangement reactions of organosilanes provide powerful methods for constructing complex molecular architectures. Vinylic silanes can be involved in or be the products of various molecular rearrangements, often driven by the formation of a thermodynamically more stable intermediate or product.

One relevant class of reactions includes sigmatropic rearrangements. For instance, thermal 1,3-sigmatropic silyl migrations can occur in allylic silanes, proceeding concertedly with inversion of stereochemistry at the silicon center. nih.gov Photochemical conditions can also induce 1,3-silyl migrations, which, contrary to thermal reactions, have been observed to proceed with inversion of the silyl configuration. nih.gov

Lewis acid-promoted rearrangements of related α-silyloxy allylic silanes have been shown to yield vinylic silanes. acs.orgresearchgate.net Mechanistic studies suggest these transformations proceed through an ionic pathway involving a contact ion pair. The driving force is the relief of steric strain and the stabilizing hyperconjugation in the resulting vinylic silane (B1218182). acs.org Although the subject compound is already a vinylic silane, understanding these pathways is crucial for predicting potential side reactions or designing related transformations.

Furthermore, the generation of a vinyl cation from a vinyl silane could initiate rearrangements. Vinyl cations are known to undergo 1,2-hydride or 1,2-alkyl shifts to form more stable allyl-stabilized cations, though the activation barriers for these processes are generally higher than for their alkyl cation counterparts. wikipedia.orgnih.gov Gold-catalyzed reactions of terminal alkynes have also demonstrated 1,2-migration of silyl groups via an alkyne-vinylidene isomerization mechanism, leading to functionalized vinylic silanes. nih.gov

Role of the Trimethylsilyl Group as a Stabilizing or Directing Moiety

The trimethylsilyl (TMS) group in this compound exerts significant electronic and steric effects that stabilize intermediates and direct the course of reactions. The most notable electronic influence is the β-silicon effect, where the C-Si bond stabilizes a positive charge on a β-carbon through hyperconjugation. chemtube3d.com

In electrophilic additions to the double bond of this compound, the attack of an electrophile (E⁺) is directed to the C1 carbon (the carbon bearing the phenyl group). This regioselectivity ensures the formation of a carbocation at the C2 position, which is directly adjacent (β) to the silicon atom and thus stabilized. nih.gov

This stabilization of the β-carbocation is a key factor in the high regioselectivity observed in electrophilic substitutions of vinylsilanes. nih.gov The C-Si bond is more effective at stabilizing a positive charge than C-H or C-C bonds. Kinetically, however, the replacement of a vinylic hydrogen with a TMS group only slightly affects the nucleophilicity of the double bond, and vinylsilanes are significantly less nucleophilic than structurally related allylsilanes. oup.com Sterically, the large molecular volume of the trimethylsilyl group can also influence reactivity by shielding one face of the molecule or by hindering the approach of bulky reagents. nih.gov

Regioselectivity and Stereoselectivity in Reactions of this compound

The substitution pattern of this compound—possessing phenyl, methyl, and trimethylsilyl groups on the double bond—presents a complex system for controlling regioselectivity and stereoselectivity.

In electrophilic substitution reactions, the β-silicon effect is the dominant controlling factor for regioselectivity. Electrophilic attack occurs at the carbon atom alpha to the silicon-bearing carbon, leading to a β-silyl carbocation. Subsequent loss of the silyl group results in the electrophile being positioned at the carbon that was originally bonded to silicon, a process known as ipso-substitution. nih.govorganic-chemistry.org A significant feature of these reactions is that they often proceed with retention of the double bond geometry. organic-chemistry.org

For this compound, this principle predicts that an electrophile will add to C1, leading to a carbocation at C2 stabilized by the adjacent TMS group. The subsequent elimination of "Me₃Si⁺" would result in the formation of a new C-E bond at the C2 position.

Catalytic reactions also exhibit high levels of selectivity. For example, the iron-catalyzed homodimerization of vinylsilanes proceeds with unusual head-to-head regioselectivity. Similarly, palladium-catalyzed carbosilylation of internal alkynes can be controlled to produce either syn- or anti-addition vinylsilane products depending on the choice of ligand.

| Reaction Type | Key Controlling Factor | Typical Outcome for Vinylsilanes | Predicted Outcome for this compound |

|---|---|---|---|

| Electrophilic Substitution | β-Silicon Effect (Electronic) | Ipso-substitution with retention of stereochemistry. nih.govorganic-chemistry.org | Electrophile adds to C1, with subsequent C-E bond formation at C2. |

| Iron-Catalyzed Dimerization | Catalyst/Substrate Control | Head-to-head coupling. | Dimerization via coupling at the C2 position. |

| Pd-Catalyzed Carbosilylation | Ligand Control | Tunable syn- or anti-addition to alkynes. | (Not applicable as a starting material for this reaction type) |

| Hydrosilylation of Alkynes | Catalyst/Substrate Control | High regio- and stereoselectivity (e.g., Z-vinylsilanes). | (Not applicable as a starting material for this reaction type) |

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies on vinylsilanes provide quantitative insights into their reactivity. The rate of reactions involving this compound is influenced by the electronic nature of the substituents and the stability of intermediates and transition states.

Kinetic studies of the reactions between benzhydrylium ions and various vinylsilanes have shown that the reactions follow second-order kinetics. oup.com These studies indicate that the stabilizing effect of a β-silyl group is not fully developed in the transition state, making vinylsilanes less reactive than might be expected based solely on carbocation stability. For instance, trans-β-(trimethylsilyl)styrene is slightly less reactive than styrene itself in these reactions. oup.com In the case of this compound, the presence of both a phenyl group at C1 and a methyl group at C2, in addition to the silyl group, would modulate this reactivity.

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate reaction mechanisms and energy profiles. For example, investigations into the silylation of vinyl arenes have detailed the potential energy surfaces, identifying the stability of various rotamers of intermediates and the energies of transition states. Such studies reveal that pathways leading to branched products, analogous to the substitution pattern in this compound, can be kinetically favored over linear products.

Thermodynamic considerations often favor the formation of vinylsilane products in rearrangement reactions due to factors like the relief of steric strain and the stabilizing effect of hyperconjugation between the C-Si σ-bond and the C=C π-bond. acs.org

Catalytic Transformations Utilizing this compound as a Substrate

The unique reactivity of the C-Si bond in vinylsilanes makes them valuable substrates in a wide array of catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Vinylsilanes are precursors for Hiyama cross-coupling reactions, which form C-C bonds by reacting the vinylsilane with an organic halide in the presence of a palladium catalyst and a fluoride activator. This compound could be employed in such reactions to couple the 1-phenylprop-1-en-2-yl group with various aryl, heteroaryl, or vinyl halides.

Cycloaddition Reactions: Iron-PDI (pyridine-diimine) complexes catalyze the selective intermolecular homodimerization and cross-cycloaddition of vinylsilanes with 1,3-dienes. Depending on the diene substitution pattern, these reactions can yield valuable [2+2] or [4+2] cycloadducts. The silyl substituent governs the relative rates of subsequent β-hydride elimination versus C-C reductive elimination, ultimately dictating the final product structure.

Acylation Reactions: In the presence of a rhodium carbonyl complex, such as [RhCl(CO)₂]₂, vinylsilanes can undergo catalytic acylation with acid anhydrides. This reaction involves a key transmetalation step between the vinylsilane and the rhodium(I) complex, which proceeds without the need for a fluoride promoter. The bulkiness of the silyl group can influence the reaction rate.

Radical Group Transfer: Photoredox catalysis enables the radical group transfer of vinyl groups from silanes to sp³-hybridized carbon centers. acs.org This process involves the radical addition to the C=C π bond, followed by fragmentation of a cyclic intermediate. The silicon atom facilitates a subsequent ring-opening process, making this a powerful method for C-C bond formation under mild conditions. acs.org

| Catalytic Transformation | Catalyst System | Bond Formed | Potential Product from Substrate |

|---|---|---|---|

| Hiyama Cross-Coupling | Pd catalyst / Fluoride source | C(sp²)-C(sp²) | Coupling of the 1-phenylprop-1-en-2-yl moiety with an organic halide. |

| Cross-Cycloaddition | Iron-PDI complex | C-C | [2+2] or [4+2] cycloadducts with dienes. |

| Acylation | [RhCl(CO)₂]₂ | C(sp²)-C(acyl) | α,β-Unsaturated ketones. |

| Radical Group Transfer | Photoredox catalyst (e.g., Ir(III)) | C(sp²)-C(sp³) | Transfer of the 1-phenylprop-1-en-2-yl group to an alkyl radical precursor. acs.org |

Theoretical and Computational Studies of Trimethyl 1 Phenylprop 1 En 2 Yl Silane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic architecture of molecules. lsu.edumdpi.com These methods can determine the arrangement and energies of molecular orbitals, the distribution of electron density, and the nature of chemical bonds. northwestern.edu

The electronic properties of Trimethyl(1-phenylprop-1-en-2-yl)silane are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For vinylsilanes, the HOMO is typically associated with the π-system of the carbon-carbon double bond. The interaction between the C=C π-orbital and the σ-orbital of the adjacent silicon-carbon bond (σ-π conjugation or hyperconjugation) can raise the energy of the HOMO. kuet.ac.bd This elevation of the HOMO energy level makes the molecule more susceptible to attack by electrophiles. kuet.ac.bd

The electron density distribution would be expected to show high density around the phenyl ring and the C=C double bond, consistent with the locations of the π-electrons. The silicon atom, being less electronegative than carbon, will have a lower electron density, creating a slight polarization of the Si-C bond. wikipedia.org

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Primary Character | Predicted Energy (Arbitrary Units) | Implication for Reactivity |

|---|---|---|---|

| HOMO | π (C=C) with σ (Si-C) contribution | High | Nucleophilic character, site of electrophilic attack |

| LUMO | π* (C=C and Phenyl) | Low | Electrophilic character, site of nucleophilic attack |

| HOMO-1 | π (Phenyl) | Moderate | Involved in electronic structure |

Note: The energy values are illustrative and would require specific calculations to be precisely determined.

The silicon-carbon (Si-C) bond is longer and weaker than a typical carbon-carbon (C-C) bond. wikipedia.org Computational methods can precisely calculate this bond length, which is expected to be in the range of 1.87-1.90 Å. The polarization of the Si-C bond, with a partial positive charge on the silicon and a partial negative charge on the carbon, is a key feature influencing the molecule's reactivity. wikipedia.org

The carbon-carbon double bond (C=C) in this compound is the primary site of reactivity for addition reactions. wikipedia.org Its bond length would be calculated to be around 1.34 Å, typical for a double bond. The presence of the bulky trimethylsilyl (B98337) group and the phenyl group can induce some steric strain and may slightly alter the electronic properties and geometry of the double bond compared to simpler alkenes.

Table 2: Predicted Bond Lengths and Strengths

| Bond | Predicted Bond Length (Å) | Predicted Bond Dissociation Energy (kcal/mol) | Notes |

|---|---|---|---|

| Si-C(vinyl) | 1.88 | ~80-90 | Longer and weaker than a C-C bond. |

| C=C | 1.34 | ~145-150 | Standard double bond characteristics. |

| C(vinyl)-C(phenyl) | 1.48 | ~100-110 | Single bond with some π-conjugation character. |

Note: These values are typical for similar structures and would be confirmed by specific quantum chemical calculations.

Analysis of the electrostatic potential surface provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, regions of negative electrostatic potential (electron-rich) are expected to be located above and below the plane of the C=C double bond and the phenyl ring, corresponding to the π-electron clouds. dalalinstitute.com These are the likely sites for electrophilic attack. unacademy.comyoutube.com

Conversely, regions of positive electrostatic potential (electron-poor) would be found around the hydrogen atoms of the methyl groups and, to a lesser extent, around the silicon atom.

Conformational Analysis and Energy Landscapes

The presence of single bonds in this compound allows for rotation and thus the existence of different conformers. youtube.com Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers (local minima) and the energy barriers for rotation between them (transition states). researchgate.net

Key rotational degrees of freedom include the rotation around the Si-C(vinyl) bond and the C(vinyl)-C(phenyl) bond. The relative orientation of the bulky trimethylsilyl and phenyl groups will be a major determinant of the lowest energy conformation, which will likely be one that minimizes steric hindrance. youtube.com For instance, the phenyl group may prefer to be oriented out of the plane of the C=C bond to reduce steric clash with the trimethylsilyl group. A detailed conformational search would reveal the global minimum energy structure and the relative populations of different conformers at a given temperature.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. acs.orgacs.org For this compound, a common reaction is electrophilic addition to the double bond. wikipedia.orglibretexts.org Theoretical calculations can map out the entire reaction pathway, from reactants to products, including the high-energy transition state. mdpi.com

In an electrophilic addition reaction (e.g., with HBr), the π-electrons of the double bond would attack the electrophile (H+). unacademy.com This would lead to the formation of a carbocation intermediate. The stability of this carbocation is crucial. Due to the "beta-silicon effect," a positive charge on the carbon atom beta to the silicon atom is significantly stabilized by hyperconjugation with the C-Si bond. This would strongly favor the formation of the carbocation where the positive charge is on the carbon atom bearing the phenyl group, which is also stabilized by resonance.

Transition state calculations would determine the activation energy for this step. The geometry of the transition state would show the partial formation of the new C-H bond and the partial breaking of the C=C π-bond. acs.orgacs.org Subsequent attack by the nucleophile (Br-) on the carbocation would lead to the final product. Computational studies can confirm the stereochemistry and regioselectivity of such reactions. acs.orgmdpi.comcore.ac.ukrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. nih.govaps.org

Using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors and, subsequently, the NMR chemical shifts (¹H, ¹³C, and ²⁹Si). researchgate.netunige.ch These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can predict the experimental NMR spectrum with a high degree of accuracy. researchgate.netunige.chsemanticscholar.org For this compound, calculations would predict distinct signals for the vinyl, phenyl, and trimethylsilyl protons and carbons, with the ²⁹Si chemical shift being particularly characteristic of its chemical environment.

Similarly, the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) allows for the determination of vibrational frequencies. openmopac.netreadthedocs.ioatomistica.onlinersc.orgnih.gov These frequencies correspond to the infrared (IR) and Raman active vibrational modes of the molecule. Predicted spectra can help in the assignment of experimental spectral bands to specific molecular motions, such as the C=C stretch, Si-C stretches, and phenyl ring vibrations. atomistica.online The presence of an imaginary frequency in such a calculation indicates that the structure is not a true minimum on the potential energy surface, but rather a transition state. atomistica.online

Table 3: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value Range | Notes |

|---|---|---|

| ¹H NMR (δ, ppm) | 0.0 - 0.3 (SiMe₃); 5.5 - 6.5 (vinyl); 7.0 - 7.5 (phenyl) | Chemical shifts are relative to TMS. |

| ¹³C NMR (δ, ppm) | -2 to 2 (SiMe₃); 120 - 150 (vinyl and phenyl) | Broad ranges due to substituent effects. |

| ²⁹Si NMR (δ, ppm) | -5 to 5 | Highly dependent on the electronic environment of the silicon atom. |

Note: These are typical ranges and would be refined by specific high-level computational studies.

Computational Modeling of Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the macroscopic properties of a compound, such as its boiling point, solubility, and crystal packing. For this compound, these interactions are governed by a combination of forces originating from its distinct structural motifs: the phenyl ring, the vinyl group, and the trimethylsilyl group.

Computational methods, particularly those derived from Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D3) or high-level ab initio methods like Møller-Plesset perturbation theory (MP2), are employed to model these non-covalent interactions. Neural network potentials (NNPs) are also an emerging approach for accurately modeling large systems. chemrxiv.org

The primary intermolecular forces at play for this molecule would be:

Van der Waals Forces (London Dispersion): These are the dominant interactions, arising from temporary fluctuations in electron density. The bulky and electron-rich trimethylsilyl and phenyl groups contribute significantly to these forces.

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between molecules. Computational models can determine the preferred stacking geometries (e.g., parallel-displaced or T-shaped) and their corresponding interaction energies.

C-H···π Interactions: Hydrogen atoms from the methyl groups or the vinyl moiety can interact with the π-system of the phenyl ring of a neighboring molecule.

A typical computational approach involves calculating the potential energy surface of a dimer of this compound. By systematically changing the distance and orientation of the two molecules, stable configurations (minima on the surface) can be identified and their binding energies quantified.

| Dimer Configuration | Dominant Interaction Type | Calculated Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) |

|---|---|---|---|

| Parallel-Displaced | π-π Stacking / Dispersion | -4.5 | 3.4 (Interplanar distance) |

| T-Shaped | C-H···π | -3.8 | 2.8 (H to ring centroid) |

| Antiparallel | Dispersion | -4.2 | 3.6 (Interplanar distance) |

Ab Initio and DFT Studies on Reaction Pathways

Ab initio and DFT calculations are indispensable for elucidating the mechanisms of chemical reactions, providing insights into transition states and activation energies that are often difficult to obtain experimentally. researchgate.net For this compound, a key area of study is its reactivity in electrophilic substitution reactions, a characteristic feature of vinylsilanes. mcgill.cawikipedia.org

The presence of the silicon atom significantly influences the regioselectivity of electrophilic attack on the double bond. The carbon-silicon bond can stabilize a positive charge in the β-position through hyperconjugation, a phenomenon known as the β-silicon effect. wikipedia.org In the case of this compound, the electrophile (E⁺) is expected to attack the C1 carbon (α to the silicon), leading to a carbocation intermediate stabilized by the adjacent phenyl group and the β-trimethylsilyl group. Subsequent loss of the silyl (B83357) group yields the substitution product.

Computational studies of this reaction pathway would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactant, the carbocation intermediate, the transition state, and the product.

Transition State Search: Locating the first-order saddle point on the potential energy surface that connects the reactant to the intermediate. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used.

Frequency Calculations: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to ensure it connects the intended reactant and product, confirming the proposed mechanism. researchgate.net

Kinetic studies on analogous α-silylated styrenes have shown that they are less nucleophilic than structurally related allylsilanes. nih.govresearchgate.net DFT calculations can quantify this by comparing the activation barriers for electrophilic attack on different unsaturated silanes.

| Reaction Pathway | Position of Proton Attack | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Pathway A | C1 (α-carbon) | Forms a tertiary benzylic carbocation, stabilized by the β-silyl effect. | 12.5 |

| Pathway B | C2 (β-carbon) | Forms a secondary carbocation with an α-silyl group. | 25.8 |

The data in Table 2 illustrates how computational methods can predict the regioselectivity of a reaction. The significantly lower activation barrier for Pathway A confirms that electrophilic attack is overwhelmingly favored at the C1 position, which is consistent with the known electronic effects of the phenyl and silyl groups.

Advanced Applications of Trimethyl 1 Phenylprop 1 En 2 Yl Silane in Organic Synthesis

Synthetic Building Block in Complex Organic Molecule Construction

Trimethyl(1-phenylprop-1-en-2-yl)silane serves as a versatile building block in the synthesis of complex organic molecules. Its utility stems from the unique reactivity of the vinylsilane and the alpha-methylstyryl group. The silicon moiety can be readily transformed into a variety of functional groups, including a hydroxyl group (via Fleming-Tamao oxidation), a halogen, or a hydrogen atom (protodesilylation), providing a handle for further synthetic manipulations.

The presence of the phenyl and methyl groups on the double bond influences the steric and electronic environment of the vinylsilane, allowing for regioselective reactions. For instance, in electrophilic additions, the silicon group directs the incoming electrophile to the alpha-carbon, a phenomenon known as the beta-silicon effect. This regiocontrol is crucial in the construction of intricate molecular architectures where precise bond formation is paramount.

Table 1: Selected Transformations of the Trimethylsilyl (B98337) Group in Styrenylsilanes

| Transformation | Reagents | Product Functional Group |

|---|---|---|

| Fleming-Tamao Oxidation | H₂O₂, KF, KHCO₃ | Hydroxyl (-OH) |

| Halodesilylation | ICl, Br₂ | Halogen (-I, -Br) |

Precursor for Stereoselective Synthesis of Advanced Organic Scaffolds

The geometry of the double bond in this compound, coupled with the directing effect of the trimethylsilyl group, makes it a valuable precursor for stereoselective synthesis. In reactions such as hydroboration-oxidation, the bulky trimethylsilyl group can influence the facial selectivity of the boron addition, leading to the formation of chiral alcohols with high diastereoselectivity.

Furthermore, the vinylsilane moiety can participate in stereospecific cross-coupling reactions. For example, in palladium-catalyzed couplings like the Hiyama coupling, the configuration of the double bond is retained in the product. This allows for the synthesis of complex alkenes with defined stereochemistry, which is a critical aspect in the synthesis of bioactive molecules and advanced materials.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound has spurred the development of novel synthetic reagents and methodologies. By modifying the trimethylsilyl group or the phenyl ring, a library of related styrenylsilane reagents can be generated, each with tailored reactivity.

For instance, the introduction of functional groups onto the phenyl ring can modulate the electronic properties of the double bond, influencing its reactivity in cycloaddition reactions. This has led to the development of new dienophiles and dipolarophiles for the construction of complex cyclic systems.

Role in Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies for the construction of cyclic molecules. This compound can participate in these reactions in several ways. The vinylsilane can act as a nucleophile in Lewis acid-mediated annulations with alpha,beta-unsaturated ketones, leading to the formation of five- or six-membered rings.

In intramolecular cyclizations, a tethered electrophile can react with the vinylsilane moiety to form cyclic structures. The stereochemical outcome of these reactions can often be controlled by the geometry of the starting styrenylsilane and the reaction conditions.

Table 2: Examples of Cyclization Reactions Involving Vinylsilanes

| Reaction Type | Reactant Partner | Ring Size Formed |

|---|---|---|

| [4+2] Cycloaddition | Diene | 6-membered |

| [3+2] Cycloaddition | 1,3-Dipole | 5-membered |

Polymerization Chemistry and Mechanisms Involving Styrenylsilanes

The styrenyl nature of this compound makes it a monomer candidate for polymerization reactions. The presence of the alpha-methyl group suggests that it would likely undergo cationic polymerization, similar to alpha-methylstyrene (B127712). orientjchem.orggoogle.comcore.ac.ukacs.orgacs.org Cationic polymerization of alpha-methylstyrene derivatives is known to be sensitive to reaction conditions, including the choice of initiator and temperature, which can affect the molecular weight and stereoregularity of the resulting polymer. orientjchem.orgacs.org

The trimethylsilyl group can influence the polymerization process in several ways. It can affect the reactivity of the monomer and the stability of the propagating carbocation. Anionic polymerization is another potential route, as the silyl (B83357) group can stabilize an adjacent carbanion. mdpi.commdpi.comwikipedia.orgyoutube.comlibretexts.org The polymerization mechanism, whether cationic, anionic, or radical, would dictate the microstructure and properties of the resulting polysiloxane-containing polymer. These polymers could exhibit interesting thermal and mechanical properties due to the presence of the silicon-containing side chains.

Future Research Directions and Unaddressed Challenges

Exploration of Sustainable Synthetic Routes for Organosilanes

A primary challenge in organosilicon chemistry is the development of environmentally benign and economically viable synthetic methods. Future research should focus on moving away from traditional, often harsh, silylation reagents. The development of catalytic routes that utilize earth-abundant metals and minimize waste generation will be crucial. For Trimethyl(1-phenylprop-1-en-2-yl)silane, this could involve direct C-H silylation of a suitable precursor or the catalytic hydrosilylation of a corresponding alkyne, both of which represent more atom-economical approaches.

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The interplay between the vinylsilyl group and the phenyl ring in this compound suggests a rich and complex reactivity profile waiting to be uncovered. Investigations into its behavior in electrophilic additions, cycloaddition reactions, and transition metal-catalyzed cross-coupling reactions could reveal novel synthetic transformations. For instance, the β-silicon effect could be exploited to control the regioselectivity of reactions at the double bond, offering a powerful tool for the synthesis of complex organic molecules.

Advancements in Asymmetric Catalysis for Silicon-Containing Unsaturated Systems

The synthesis of chiral organosilanes is of significant interest due to their potential as chiral building blocks in organic synthesis and as ligands in asymmetric catalysis. A key challenge is the development of efficient and highly enantioselective catalytic methods for the synthesis of compounds like this compound. Future research will likely focus on the design of novel chiral catalysts that can effectively control the stereochemistry of silylation reactions on prochiral substrates.

Integration of Flow Chemistry and High-Throughput Experimentation in Organosilane Synthesis

To accelerate the discovery and optimization of synthetic routes to and reactions of this compound, the adoption of modern technologies like flow chemistry and high-throughput experimentation is essential. These approaches allow for the rapid screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for methods development. The precise control over reaction parameters offered by flow reactors could also lead to improved yields and selectivities in the synthesis of this and other organosilanes.

Development of Advanced Computational Models for Silicon Chemistry

A deeper understanding of the electronic structure, bonding, and reactivity of organosilanes like this compound can be achieved through the development of more sophisticated computational models. Density Functional Theory (DFT) and other quantum chemical methods can provide valuable insights into reaction mechanisms, predict reactivity, and guide the rational design of new experiments. A significant challenge lies in accurately modeling the complex electronic effects of the silicon atom and its influence on the adjacent π-system.

Targeted Synthesis of Hybrid Organic-Inorganic Materials for Fundamental Research

The unique properties of organosilanes make them attractive building blocks for the creation of novel hybrid organic-inorganic materials. This compound, with its combination of a reactive vinylsilyl group and a stable phenyl moiety, could serve as a monomer for the synthesis of new polymers with tailored electronic and optical properties. Future research in this area will focus on the controlled polymerization of such monomers and the characterization of the resulting materials, paving the way for their application in fields such as electronics and photonics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.